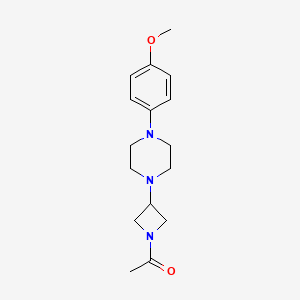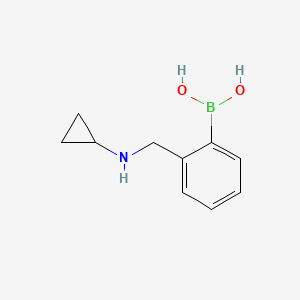
2-((Cyclopropylamino)methyl)phenylboronic acid
Übersicht
Beschreibung
“2-((Cyclopropylamino)methyl)phenylboronic acid” is a chemical compound with the CAS Number: 1335490-75-9. It has a molecular weight of 191.04 . The IUPAC name for this compound is (2-((cyclopropylamino)methyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of “2-((Cyclopropylamino)methyl)phenylboronic acid” is represented by the linear formula: C10H14BNO2 . The InChI code for this compound is 1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-((Cyclopropylamino)methyl)phenylboronic acid” are not mentioned in the search results, boronic acids are known to be involved in various types of reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Phenylboronic acids, including 2-((cyclopropylamino)methyl)phenylboronic acid derivatives, are crucial in organic synthesis and catalysis. Notably, certain phenylboronic acids facilitate dehydrative amidation between carboxylic acids and amines, aiding in α-dipeptide synthesis. The ortho-substituent of boronic acid is instrumental in accelerating amidation by preventing amines from coordinating with the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Protective Chemistry
In the realm of protective chemistry, phenylboronic acid, closely related to 2-((cyclopropylamino)methyl)phenylboronic acid, reacts quantitatively in the solid state with various compounds, forming cyclic phenylboronic amides or esters. This process excludes the need for catalysts or auxiliaries and yields pure protected products without necessitating further purification (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Drug Delivery Systems
2-((Cyclopropylamino)methyl)phenylboronic acid derivatives have been explored for their potential in drug delivery systems. For instance, stable nanoparticles with a core-shell structure were formed by the covalent complexation between boronic acid groups of poly(3-acrylamidophenylboronic acid) and hydroxyl groups of poly(2-lactobionamidoethyl methacrylate), showcasing the promise of these carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).
Pharmacological Applications
In the pharmacological domain, phenylboronic acids and derivatives like 2-((cyclopropylamino)methyl)phenylboronic acid are known for forming reversible complexes with polyol compounds, thereby facilitating recognition, separation, and detection of compounds such as saccharides, glycolipids, and glycoproteins. They have been applied in self-regulated insulin delivery, tissue engineering, separation, and sensor systems, indicating their versatility in pharmaceutical and chemical engineering (Liang-yin, 2006).
Analytical Chemistry
In analytical chemistry, phenylboronic acids are employed for modifying DNA with boronic acid. This modification is compatible with copper(I)-catalyzed azide-alkyne cycloaddition, facilitating postsynthetic ligation chemistry of phenylboronic acid to oligonucleotides. This combination of modifications opens avenues for various applications, including saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).
Eigenschaften
IUPAC Name |
[2-[(cyclopropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDTXMPMOBFVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylamino)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



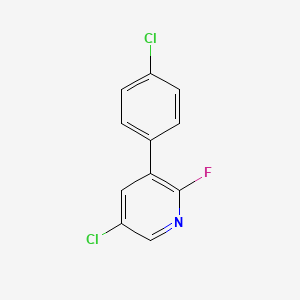
![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
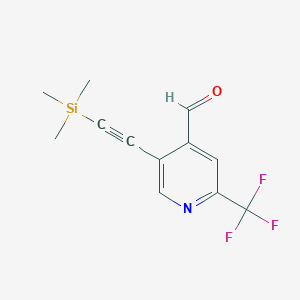
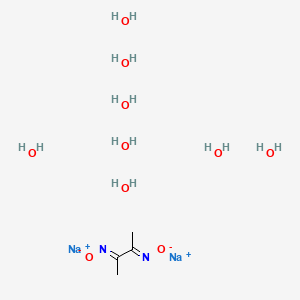
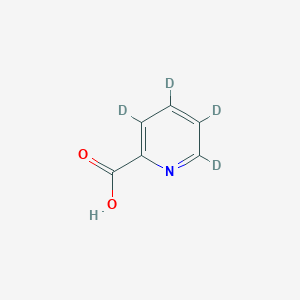
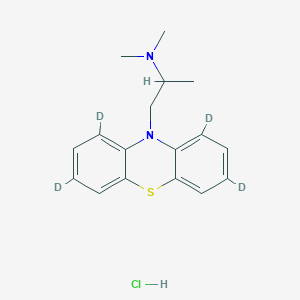
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
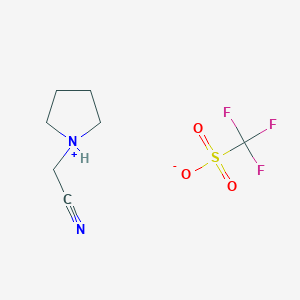
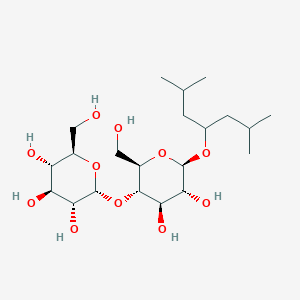
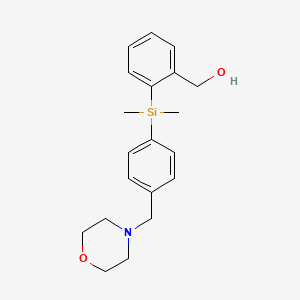
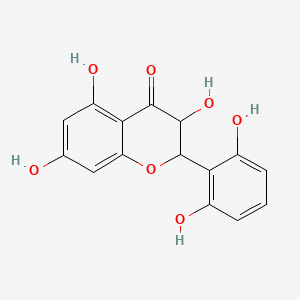
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
